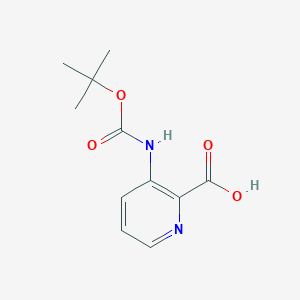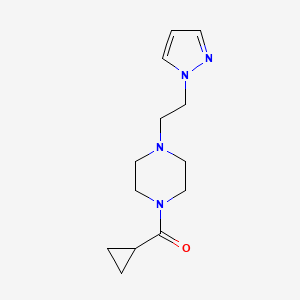
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone is a fascinating chemical compound with a complex structure It consists of a piperazine ring connected to a pyrazole moiety via an ethyl linker, and a cyclopropyl ketone group attached to the piperazine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone typically involves the following steps:
Formation of 1-(2-Bromoethyl)pyrazole: : This intermediate can be synthesized by the bromination of 2-ethylpyrazole using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
N-alkylation of Piperazine: : 1-(2-Bromoethyl)pyrazole is then reacted with piperazine to form 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine. This reaction is generally conducted in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to promote nucleophilic substitution.
Attachment of Cyclopropyl Group: : Finally, the compound is reacted with cyclopropylcarbonyl chloride in the presence of a base, such as triethylamine, to yield the desired product. This acylation step is typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: For industrial-scale production, continuous flow chemistry might be employed to enhance efficiency and yield. Automated reactors with real-time monitoring could ensure optimal reaction conditions and consistent product quality.
化学反应分析
Types of Reactions:
Oxidation: : The pyrazole moiety can undergo oxidation under appropriate conditions, potentially leading to the formation of hydroxypyrazole derivatives.
Reduction: : The carbonyl group in the cyclopropyl ketone can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: : Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: : Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: : Alkyl halides (e.g., methyl iodide) in the presence of a base.
Major Products Formed:
Oxidation: : Hydroxypyrazole derivatives.
Reduction: : Alcohol derivatives.
Substitution: : N-alkylated piperazine derivatives.
科学研究应用
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone has a plethora of applications in scientific research:
Chemistry: : It is used as an intermediate in the synthesis of various complex organic molecules and pharmaceuticals.
Biology: : Its interactions with biological molecules can be studied to understand its potential as a bioactive compound.
Medicine: : Investigations into its pharmacological properties could lead to the development of new therapeutic agents for treating diseases.
Industry: : It can be employed in the manufacture of specialty chemicals and materials.
作用机制
The compound likely exerts its effects by interacting with specific molecular targets within biological systems. Its structure suggests it could act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity. Detailed mechanistic studies would involve examining its binding affinity, receptor selectivity, and downstream signaling pathways. These interactions are crucial for understanding its pharmacodynamics and therapeutic potential.
相似化合物的比较
Comparison with Other Compounds:
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone: : This compound contains an imidazole ring instead of a pyrazole ring, leading to different chemical reactivity and biological activity.
(4-(2-(1H-triazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone: : The triazole moiety provides additional nitrogen atoms, which could influence the compound's interaction with metal ions and enzymes.
Uniqueness: The presence of the pyrazole ring in (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone is distinctive as it imparts specific electronic properties and potential hydrogen bonding interactions. These features can significantly influence its behavior in chemical reactions and biological systems, setting it apart from similar compounds.
There you go, a dive into the world of this compound!
属性
IUPAC Name |
cyclopropyl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c18-13(12-2-3-12)16-9-6-15(7-10-16)8-11-17-5-1-4-14-17/h1,4-5,12H,2-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVKVTMKCCIRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
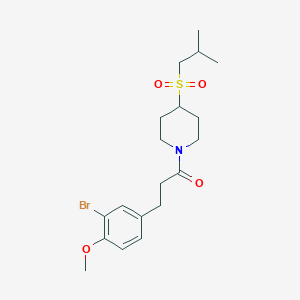
![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2873611.png)
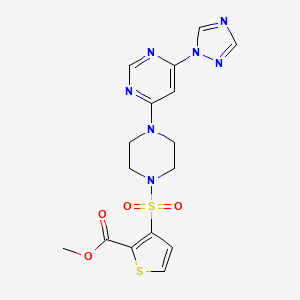
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2873613.png)
![ethyl 5-(naphthalene-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2873615.png)
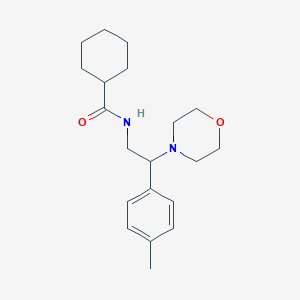
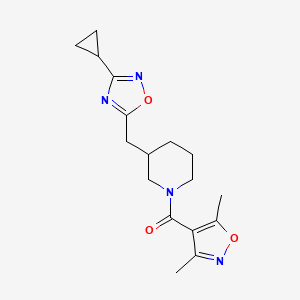
![(E)-N-[1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2873622.png)

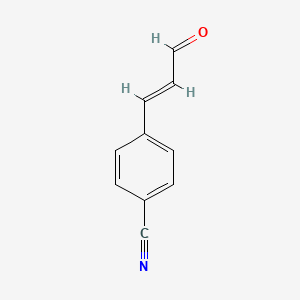
![Methyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2873629.png)
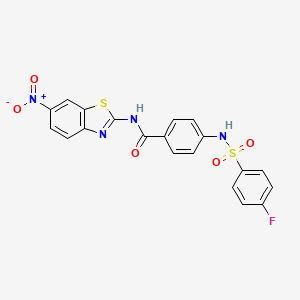
![5-Fluoro-4-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2873632.png)
